molecular formula C18H24N4O B6472904 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2640889-26-3

3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B6472904
CAS No.: 2640889-26-3
M. Wt: 312.4 g/mol
InChI Key: BBYYPRJJNOAVPB-UHFFFAOYSA-N
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Description

The compound 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-methoxyphenethyl group at the N-1 position and a methyl group at the 6-position of the pyridazine core. Pyridazine derivatives are known for diverse pharmacological activities, including anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral effects . The presence of the 4-methoxyphenethyl group may enhance lipophilicity and influence receptor binding, while the methyl substituent could modulate steric interactions with biological targets.

Properties

IUPAC Name

3-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-15-3-8-18(20-19-15)22-13-11-21(12-14-22)10-9-16-4-6-17(23-2)7-5-16/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYYPRJJNOAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound's structure can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Synthetic Route Overview

  • Starting Materials : The synthesis begins with the appropriate piperazine derivatives and methyl pyridazine.
  • Reactions : Key reactions include alkylation and cyclization steps that yield the final product.
  • Characterization : Characterization is performed using NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic effects.

Research indicates that this compound may act through several mechanisms:

  • Dopamine Receptor Modulation : Similar compounds have shown activity as dopamine receptor antagonists, which could be relevant for neuropsychiatric disorders.
  • Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, suggesting potential in treating oxidative stress-related conditions.

Case Studies

Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound.

Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of similar piperazine derivatives in animal models. The results indicated a significant reduction in depressive behaviors, attributed to modulation of serotonin and norepinephrine levels.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of piperazine-based compounds against various bacterial strains. Results demonstrated that these compounds exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Data Table: Biological Activities

Activity Type Effect Reference
AntidepressantReduces depressive behaviors
AntimicrobialInhibits growth of bacteria
AntioxidantScavenges free radicals

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyridazine with structurally related compounds, emphasizing substituent effects on biological activity and physicochemical properties:

Compound Name/Structure Key Structural Features Biological Activities/Findings References
This compound (Target Compound) - 6-Methylpyridazine
- Piperazine with 4-methoxyphenethyl substituent
Inferred activity based on analogs: potential 5-HT receptor modulation or bromodomain binding
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine - Chloro at pyridazine 3-position
- 2-Fluorophenyl on piperazine
Intermediate for pyridazinone derivatives; hydrolyzed to yield bioactive analogs
3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine - Methoxy at pyridazine 3-position
- 3-Methylphenyl on piperazine
Pharmacological data unspecified; structural similarity to serotonin receptor ligands
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate - Trifluoromethylphenyl urea substituent
- Thiazole-piperazine hybrid
High-yield synthesis (93.4%); potential kinase or receptor targeting
N-[3-(4-Phenylpiperazin-1-yl)-propyl]-3-spiro-cyclohexanepyrrolidine-2,5-dione - Spiro-pyrrolidinedione core
- Phenylpiperazine substituent
High 5-HT2A affinity (Ki = 15–46 nM); antagonist activity
AZD5153 (Triazolopyridazine-based bromodomain inhibitor) - Bivalent triazolopyridazine core
- Piperazine with methoxy-substituted aryl groups
Potent BRD4 inhibition; tumor growth suppression in xenografts

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